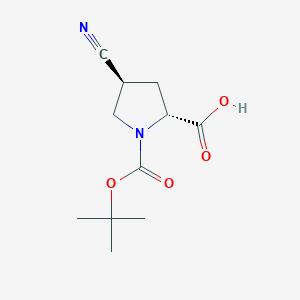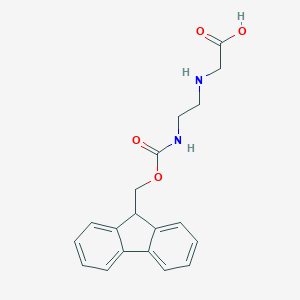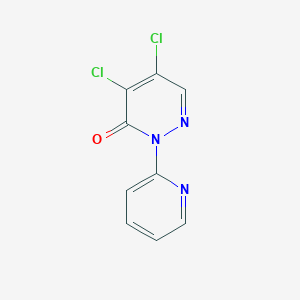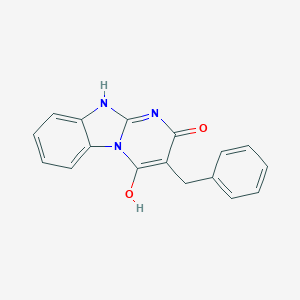
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-, also known as PBI, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PBI is a versatile compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research applications. In
科学的研究の応用
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- is in the field of fluorescent probes, where it can be used as a sensitive and selective probe for the detection of metal ions, such as copper, zinc, and iron. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells.
作用機序
The mechanism of action of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- is complex and involves multiple pathways. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has been shown to interact with metal ions, such as copper, zinc, and iron, through the formation of coordination complexes. These complexes can then undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause cellular damage. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been shown to interact with DNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- exhibits a range of biochemical and physiological effects that make it a promising candidate for various research applications. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process that leads to programmed cell death. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has also been shown to exhibit anti-inflammatory activity, which can reduce inflammation and pain.
実験室実験の利点と制限
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has several advantages as a research tool, including its versatility, sensitivity, and selectivity. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- can be easily modified to target specific metal ions or biomolecules, making it a valuable tool for studying complex biological systems. However, Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration must be taken when using Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in lab experiments to ensure the safety of researchers and the accuracy of results.
将来の方向性
There are several future directions for the study of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-. One area of research is the development of new Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research is the application of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in the development of new diagnostic and therapeutic agents for various diseases, such as cancer and Alzheimer's disease. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- can also be used as a tool for studying the role of metal ions in biological systems and the mechanisms of action of various drugs and compounds.
Conclusion
In conclusion, Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- is a versatile and promising compound that has potential applications in various scientific research fields. The synthesis of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- involves the condensation of o-phenylenediamine and benzaldehyde in the presence of a catalyst. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- exhibits a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activity. Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- has several advantages as a research tool, including its versatility, sensitivity, and selectivity. However, careful consideration must be taken when using Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in lab experiments to ensure the safety of researchers and the accuracy of results. There are several future directions for the study of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)-, including the development of new derivatives and the application of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- in the development of new diagnostic and therapeutic agents.
合成法
The synthesis of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- involves the condensation of o-phenylenediamine and benzaldehyde in the presence of a catalyst. The reaction proceeds via a multistep process that involves the formation of an imine intermediate, followed by cyclization and oxidation to yield the final product. The yield of Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
特性
CAS番号 |
88861-25-0 |
|---|---|
製品名 |
Pyrimido(1,2-a)benzimidazol-2(1H)-one, 4-hydroxy-3-(phenylmethyl)- |
分子式 |
C17H13N3O2 |
分子量 |
291.3 g/mol |
IUPAC名 |
3-benzyl-4-hydroxy-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C17H13N3O2/c21-15-12(10-11-6-2-1-3-7-11)16(22)20-14-9-5-4-8-13(14)18-17(20)19-15/h1-9,22H,10H2,(H,18,19,21) |
InChIキー |
OKIRXNPJXYYAAX-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4NC3=NC2=O)O |
SMILES |
C1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3NC2=O)O |
正規SMILES |
C1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4NC3=NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)

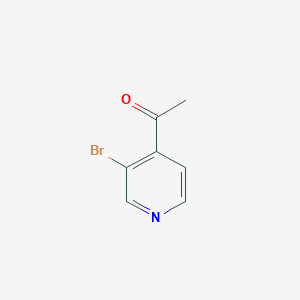
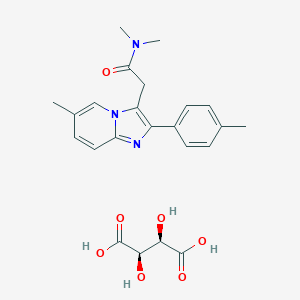
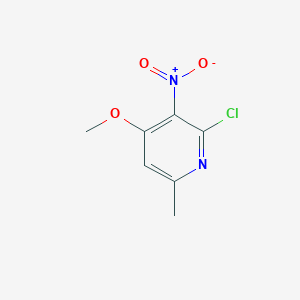
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)


